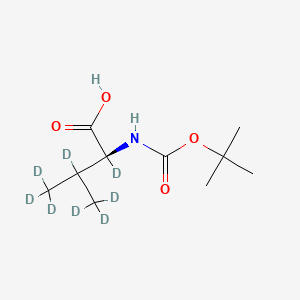

Boc-L-Valine-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-L-Valine-d8 is a deuterated derivative of a butanoic acid compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Valine-d8 typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated methyl iodide (CD3I) can be used to introduce deuterium atoms into the methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

Boc-L-Valine-d8 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

科学的研究の応用

Boc-L-Valine-d8 has several scientific research applications, including:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic signature.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.

Industry: Utilized in the development of deuterated materials with enhanced stability and performance.

作用機序

The mechanism of action of Boc-L-Valine-d8 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

4-Methoxyphenethylamine: A compound used in the synthesis of other organic compounds.

tert-Butyl carbamate: A compound used in organic synthesis.

Uniqueness

Boc-L-Valine-d8 is unique due to its high deuterium content, which imparts distinct physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is essential.

生物活性

Boc-L-Valine-d8, a stable isotope-labeled derivative of the amino acid valine, has garnered attention in biochemical and pharmaceutical research due to its unique properties and applications. This article explores its biological activity, synthesis, and potential implications in various fields.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 35045-72-8 |

| Molecular Formula | C5H3D8NO2 |

| Molecular Weight | 125.20 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | 295-300 °C (subl.) |

| Boiling Point | 213.6 ± 23.0 °C at 760 mmHg |

This compound is primarily used as a stable-isotope label reagent in the synthesis of isotope-labeled peptides, facilitating quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

This compound, like its non-labeled counterpart, plays a crucial role in protein synthesis and metabolism. It is involved in various physiological processes, including:

- Protein Synthesis : As an essential amino acid, valine contributes to muscle metabolism and tissue repair.

- Energy Production : Valine can be catabolized to provide energy during periods of fasting or intense exercise.

- Neurotransmitter Regulation : Valine influences the synthesis of neurotransmitters, potentially affecting mood and cognitive function.

Research Findings

Recent studies have highlighted the biological activity of this compound:

- Ergogenic Effects : Research indicates that valine derivatives can enhance athletic performance by promoting muscle recovery and reducing fatigue during prolonged exercise .

- Cancer Research : Some studies suggest that amino acids like valine may have tumor-promoting activity in specific cancer types, such as bladder carcinoma . However, the implications of this compound specifically in cancer biology require further investigation.

Case Studies

- A study published in Critical Reviews in Food Science and Nutrition examined the impact of amino acid derivatives on physical performance and mental acuity. It found that valine supplementation could improve exercise outcomes and cognitive function under stress .

- Another investigation focused on the metabolic pathways involving valine and its derivatives, demonstrating their role in enhancing protein synthesis during muscle recovery post-exercise.

Applications in Research

This compound is primarily utilized in:

- Quantitative Proteomics : Its stable isotope labeling allows for precise quantification of proteins in complex biological samples via mass spectrometry.

- Metabolic Studies : Researchers use this compound to trace metabolic pathways involving valine and assess its role in various physiological conditions.

特性

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXBQTSZISFIAO-SSOOLOFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。